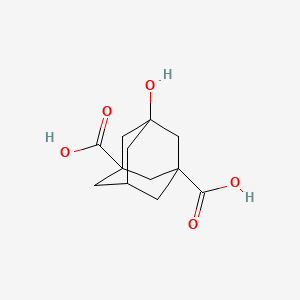
5-Hydroxy-1,3-adamantanedicarboxylic acid
Cat. No. B8315802
M. Wt: 240.25 g/mol
InChI Key: PZGMISPWPRXBRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
USRE039744E1
Procedure details


For example, reaction of 1,3-dicarboxy-5-adamantanol with ammonia provides 1,3-dicarbamoyl-5-admatanol. Reaction of 1,3-dicarboxy-5,7-adamantanediol with hydrazine forms 1,3-di(hydrazinocarbonyl)-5,7-adamantanediol, etc. 1-(N,N-dimethylcarbamoyl)-3-adamantanol can be obtained by acting thyonyl chloride on 1-carboxy-3-adamantanol followed by reacting the resultant compound with dimethylamine. Similarly, 1-(N,N-dimethylcarbamoyl)-3-methoxycarbonyladamantane can be formed from 1-carboxy-3-methoxycarbonyladamantane,



Name
1,3-dicarboxy-5,7-adamantanediol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four


Name
1,3-di(hydrazinocarbonyl)-5,7-adamantanediol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Name
1-(N,N-dimethylcarbamoyl)-3-adamantanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four


[Compound]
Name
resultant compound
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers


|
REACTION_CXSMILES
|
[C:1]([C:4]12[CH2:13][C:8]3(O)[CH2:9][CH:10]([CH2:12][C:6]([C:15]([OH:17])=[O:16])([CH2:7]3)[CH2:5]1)[CH2:11]2)(O)=O.N.[C:19]([C:22]12[CH2:32][C:26]3(O)[CH2:27][C:28](O)([CH2:30][C:24]([C:34]([OH:36])=[O:35])([CH2:25]3)[CH2:23]1)[CH2:29]2)([OH:21])=[O:20].NN.N(C(C12CC3(O)CC(O)(CC(C(NN)=O)(C3)C1)C2)=O)N.[CH3:59][N:60]([CH3:74])[C:61](C12CC3CC(CC(O)(C3)C1)C2)=[O:62].[Cl-].CNC>>[CH3:59][N:60]([CH3:74])[C:61]([C:8]12[CH2:13][CH:4]3[CH2:11][CH:10]([CH2:12][C:6]([C:15]([O:17][CH3:19])=[O:16])([CH2:5]3)[CH2:7]1)[CH2:9]2)=[O:62].[C:19]([C:22]12[CH2:32][CH:26]3[CH2:27][CH:28]([CH2:30][C:24]([C:34]([O:36][CH3:1])=[O:35])([CH2:25]3)[CH2:23]1)[CH2:29]2)([OH:21])=[O:20]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CNC
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(O)C12CC3(CC(CC(C1)C3)(C2)O)C(=O)O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N
|
Step Four
|
Name
|
1,3-dicarboxy-5,7-adamantanediol
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(O)C12CC3(CC(CC(C1)(C3)O)(C2)O)C(=O)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NN
|
|
Name
|
1,3-di(hydrazinocarbonyl)-5,7-adamantanediol
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N(N)C(=O)C12CC3(CC(CC(C1)(C3)O)(C2)O)C(=O)NN
|
|
Name
|
1-(N,N-dimethylcarbamoyl)-3-adamantanol
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CN(C(=O)C12CC3(CC(CC(C1)C3)C2)O)C
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-]
|
Step Six
[Compound]
|
Name
|
resultant compound
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
provides 1,3-dicarbamoyl-5-admatanol
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
can be obtained
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CN(C(=O)C12CC3(CC(CC(C1)C3)C2)C(=O)OC)C
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(=O)(O)C12CC3(CC(CC(C1)C3)C2)C(=O)OC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
